molecular formula C21H22N2O4S B2364400 2-((1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 835887-18-8

2-((1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No. B2364400
CAS RN: 835887-18-8
M. Wt: 398.48
InChI Key: GXZILKGHAXOYRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H22N2O4S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research efforts have focused on the synthesis of derivatives related to the given compound and their evaluation for various pharmacological activities. For example, Severina et al. (2020) explored the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents. Their study included a comprehensive analysis of the structural affinity of these compounds towards anticonvulsant biotargets using molecular docking methods and in vivo studies to evaluate their anticonvulsant activity (Severina et al., 2020).

Structural Analysis and Properties

The study of the crystal structure and properties of compounds structurally related to "2-((1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)-N-(4-methoxyphenyl)acetamide" reveals insights into their potential applications in material science and pharmacology. Park et al. (1995) determined the crystal structure of a capsaicinoid derivative, highlighting the significance of the structural arrangement on the compound's properties (Park et al., 1995).

Insecticidal Activity

The synthesis and evaluation of pyridine derivatives for insecticidal activity against specific pests demonstrate the potential application of such compounds in agriculture. Bakhite et al. (2014) prepared and tested pyridine derivatives, revealing significant insecticidal activity, suggesting a promising avenue for the development of new agricultural chemicals (Bakhite et al., 2014).

Material Science and Polymer Research

Compounds with structural similarities to the specified chemical have been investigated for their potential as building blocks in polymer research and materials science. For example, research on polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators for the preparation of hybrid networks highlights the relevance of such compounds in the development of materials with improved thermal stability and robustness (Batibay et al., 2020).

properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-13-4-7-16(10-14(13)2)23-20(25)11-18(21(23)26)28-12-19(24)22-15-5-8-17(27-3)9-6-15/h4-10,18H,11-12H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZILKGHAXOYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)-N-(4-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.